molecular formula C15H22O3 B1247294 Pentalenic acid

Pentalenic acid

Cat. No.: B1247294
M. Wt: 250.33 g/mol
InChI Key: WBLTVUMJMJIOGQ-YCGCYHNXSA-N
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Description

Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various Streptomyces species. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is typically found as a co-metabolite of the sesquiterpenoid antibiotic pentalenolactone and related natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of pentalenic acid involves an intramolecular double Michael reaction as a key step. The process begins with the preparation of bis-enone from 4,4-dimethylcyclopent-2-enone in six steps. This intermediate is then heated with chlorotrimethylsilane, triethylamine, and zinc chloride to yield tricyclo[7.3.0.0]dodecanedione, which undergoes further transformations to produce this compound .

Industrial Production Methods: The biosynthesis involves the hydroxylation of 1-deoxythis compound mediated by the cytochrome P450 enzyme CYP105D7 .

Chemical Reactions Analysis

Types of Reactions: Pentalenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The enzyme this compound synthase (CYP105D7) catalyzes the hydroxylation of 1-deoxythis compound to form this compound .

Common Reagents and Conditions:

    Oxidation: The hydroxylation reaction requires reduced ferredoxin and molecular oxygen (O₂) as reagents.

Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products formed in related biosynthetic pathways include pentalenolactone and its derivatives .

Scientific Research Applications

Pentalenic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Pentalenic acid is similar to other sesquiterpenoid compounds such as pentalenolactone and its derivatives. These compounds share a common biosynthetic pathway and structural features. this compound is unique in its role as a shunt metabolite and its specific enzymatic conversion by CYP105D7 .

Comparison with Similar Compounds

  • Pentalenolactone
  • 1-deoxypentalenic acid
  • Neopentalenoketolactone

This compound stands out due to its specific biosynthetic role and the unique enzymatic reactions it undergoes.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1

InChI Key

WBLTVUMJMJIOGQ-YCGCYHNXSA-N

SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C

Canonical SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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